2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione
Description
Properties
IUPAC Name |
3-[(1,1-dioxo-1,2-thiazolidin-2-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-10-4-1-3-9(7-10)8-12-5-2-6-15(12,13)14/h1,3-4,7H,2,5-6,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLFIXCDPMDGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule comprises a TZD core (1λ⁶,2-thiazolidine-1,1-dione) functionalized with a 3-aminobenzyl group at the N2 position. Retrosynthetically, the molecule can be dissected into two primary building blocks:
- TZD ring system : Synthesized via cyclization of thiourea derivatives with α-halo carbonyl compounds.
- 3-Aminobenzyl substituent : Introduced via alkylation or coupling reactions, often requiring nitro-group reduction for amine installation.
This dual-component approach enables modular synthesis, allowing for late-stage functionalization and optimization of reaction conditions.
Synthetic Methodologies
Alkylation-Reduction Sequential Pathway
Synthesis of 1λ⁶,2-Thiazolidine-1,1-dione (TZD)
The TZD core is synthesized through cyclization of thiourea with ethyl bromoacetate under basic conditions:
$$
\text{Thiourea + Ethyl bromoacetate} \xrightarrow{\text{NaOH, EtOH}} \text{TZD} \quad (\text{Yield: 78–85\%})
$$
Key spectral data for TZD:
- IR (KBr) : 3180 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (C=O stretch).
- ¹H NMR (DMSO-d₆) : δ 3.82 (s, 2H, CH₂), 9.45 (s, 1H, NH).
N-Alkylation with 3-Nitrobenzyl Bromide
The TZD nitrogen is alkylated using 3-nitrobenzyl bromide under anhydrous conditions:
$$
\text{TZD + 3-Nitrobenzyl bromide} \xrightarrow{\text{NaH, DMF}} \text{N-(3-Nitrobenzyl)-TZD} \quad (\text{Yield: 72–78\%})
$$
Optimization Notes :
- Base selection : Sodium hydride (NaH) outperforms potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF, minimizing side reactions.
- Temperature : Reactions conducted at 0–5°C improve selectivity for monoalkylation.
Nitro-to-Amine Reduction
Catalytic hydrogenation converts the nitro group to an amine:
$$
\text{N-(3-Nitrobenzyl)-TZD} \xrightarrow{\text{H}_2, \text{Pd/C, EtOH}} \text{2-[(3-Aminophenyl)methyl]-TZD} \quad (\text{Yield: 88–92\%})
$$
Characterization :
Microwave-Assisted One-Pot Synthesis
A solvent-free, one-pot method leverages microwave irradiation to accelerate TZD formation and functionalization:
Reaction Components
- 3-Aminobenzaldehyde : Serves as the aromatic precursor.
- Thiourea : Provides the sulfur and nitrogen atoms for TZD cyclization.
- Monochloroacetic acid : Facilitates ring closure via nucleophilic substitution.
Protocol
$$
\text{3-Aminobenzaldehyde + Thiourea + Monochloroacetic acid} \xrightarrow{\text{MW, 150°C, 15 min}} \text{Target compound} \quad (\text{Yield: 82–89\%})
$$
Advantages :
- Green chemistry : Eliminates solvent use and reduces reaction time from hours to minutes.
- Scalability : Demonstrated for gram-scale synthesis without yield compromise.
Spectroscopic Validation :
Thiosemicarbazide Cyclization Route
Adapted from classical TZD syntheses, this method employs thiosemicarbazide intermediates:
Thiosemicarbazide Formation
$$
\text{Hydrazine hydrate + Ammonium thiocyanate} \xrightarrow{\Delta} \text{Thiosemicarbazide} \quad (\text{Yield: 68–71\%})
$$
Cyclization with 3-Aminobenzyl Chloride
$$
\text{Thiosemicarbazide + 3-Aminobenzyl chloride} \xrightarrow{\text{EtOH, reflux}} \text{Target compound} \quad (\text{Yield: 65–70\%})
$$
Limitations :
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics for each methodology:
| Method | Yield (%) | Reaction Time | Solvent Use | Scalability |
|---|---|---|---|---|
| Alkylation-Reduction | 67–72 | 8–10 h | Moderate | High |
| Microwave-Assisted | 82–89 | 15 min | None | High |
| Thiosemicarbazide Route | 65–70 | 6–8 h | High | Moderate |
Key Findings :
Mechanistic Insights and Side-Reaction Mitigation
Alkylation Selectivity
The TZD ring’s NH group (pKₐ ~ 9.5) is sufficiently acidic for deprotonation by NaH, enabling clean alkylation at nitrogen. Competing O-alkylation is negligible due to the softer nucleophilic character of sulfur in the TZD ring.
Industrial-Scale Considerations
For bulk production, the microwave-assisted method is optimal due to:
Chemical Reactions Analysis
Types of Reactions
2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives with different oxidation states.
Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of aminophenyl derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis, particularly in the development of more complex organic molecules. Its thiazolidine structure allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.
Biology
Research has indicated that 2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione exhibits notable biological activities:
- Antimicrobial Activity : In studies comparing thiazolidine derivatives, this compound demonstrated significant activity against various microbial strains. For instance:
| Microbial Strain | Inhibition Zone (mm) | Comparative Drug |
|---|---|---|
| Staphylococcus aureus | 20 | Ampicillin |
| Escherichia coli | 18 | Streptomycin |
| Candida albicans | 22 | Ketoconazole |
This data suggests its potential as an effective antimicrobial agent.
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of cancer cells. In vitro studies indicated a reduction of cell viability in MCF-7 breast cancer cells by approximately 60% at a concentration of 50 µM after 48 hours.
Medicine
The compound's potential therapeutic applications are being explored, particularly in drug development for conditions such as cancer and infections. Its mechanism involves the inhibition of enzymes like pyruvate dehydrogenase, impacting metabolic pathways crucial for cancer cell survival.
Study 1: Antimicrobial Efficacy
A comprehensive evaluation was conducted on the antimicrobial properties of this compound against a panel of pathogenic microorganisms. Results confirmed its effectiveness as a dual antimicrobial/anti-inflammatory agent.
Study 2: Anticancer Potential
In a study focusing on colon cancer cell lines, treatment with the compound resulted in marked tumor growth reduction in xenograft models in vivo. This highlights its therapeutic potential and warrants further investigation into its mechanisms and efficacy.
Safety Profile
Despite its therapeutic promise, safety data indicate that the compound can be harmful if ingested and may cause skin irritation. Proper handling protocols should be adhered to when working with this chemical in laboratory settings.
Mechanism of Action
The mechanism of action of 2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Amino Groups: The primary amine in the target compound improves aqueous solubility (via protonation at physiological pH) compared to halogenated analogs like the 3-chloro or 3-fluoro derivatives .
- Heteroaromatic Modifications : Pyridine or pyrazine rings (e.g., 2-bromopyridin-4-yl) introduce planar geometry, favoring interactions with aromatic residues in biological targets .
Biological Activity
Overview
2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione, also known as a thiazolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a thiazolidine ring structure that may contribute to its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H16N2O2S
- Molecular Weight : 240.33 g/mol
- CAS Number : 91761-17-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound is known to inhibit enzymes such as pyruvate dehydrogenase, which plays a crucial role in metabolic pathways. This inhibition can alter the flux of metabolites through the tricarboxylic acid cycle, potentially leading to therapeutic effects in metabolic disorders.
- Receptor Modulation : The aminophenyl group may interact with specific receptors and enzymes, modulating their activity and influencing cellular signaling pathways .
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. This activity is likely due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes essential for bacterial survival .
Anticancer Properties
Several studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds structurally related to this compound have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell growth and survival .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for 2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione, and how can reaction conditions be optimized?
The synthesis typically involves condensation of precursors such as aminophenyl derivatives and thiazolidine intermediates. Key parameters include:
- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may require reflux conditions to avoid decomposition .
- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance solubility and stabilize intermediates, while reducing side reactions .
- Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures) effectively isolates the product . Monitoring via thin-layer chromatography (TLC) ensures reaction progress and purity assessment .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the thiazolidine ring structure and substituent positions, with aromatic protons (6.5–7.5 ppm) and sulfone groups (δ ~3.5 ppm for adjacent CH) providing diagnostic signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNOS) and detects fragmentation patterns .
- Infrared (IR) Spectroscopy : Stretching vibrations for sulfone (1150–1300 cm) and amine (3300–3500 cm) groups confirm functional groups .
Advanced Research Questions
Q. How can computational methods predict the compound’s interactions with biological targets?
- Molecular Docking : Software like AutoDock or Schrödinger Suite models binding affinities to enzymes (e.g., kinases) by analyzing hydrogen bonds, hydrophobic interactions, and steric compatibility .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .
- MD Simulations : Assess dynamic behavior in solvated environments (e.g., water-lipid bilayers) to evaluate membrane permeability .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Systematically compare datasets using statistical tools (ANOVA, t-tests) to identify outliers or confounding variables (e.g., cell line variability) .
- Dose-response curves : Replicate experiments with standardized protocols (e.g., fixed incubation times, controlled pH) to isolate compound-specific effects .
- Orthogonal assays : Validate activity via complementary methods (e.g., enzymatic inhibition + cell viability assays) to confirm mechanism .
Q. How can researchers design experiments to establish structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify the phenyl or thiazolidine moieties (e.g., halogenation, methylation) and test derivatives for activity shifts .
- Pharmacophore mapping : Identify critical functional groups (e.g., sulfone, amine) via 3D-QSAR models using CoMFA or CoMSIA .
- Biological profiling : Screen analogs against panels of targets (e.g., GPCRs, ion channels) to map selectivity and potency trends .
Methodological Considerations
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batches) and share raw spectral data in open-access repositories .
- Safety Protocols : Handle sulfone-containing compounds in fume hoods due to potential respiratory irritancy; refer to SDS guidelines for waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
